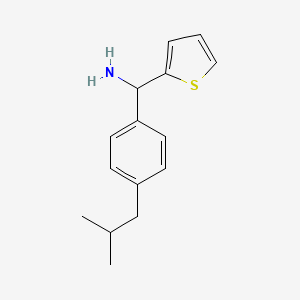

(4-Isobutylphenyl)(thien-2-yl)methylamine

説明

特性

分子式 |

C15H19NS |

|---|---|

分子量 |

245.4 g/mol |

IUPAC名 |

[4-(2-methylpropyl)phenyl]-thiophen-2-ylmethanamine |

InChI |

InChI=1S/C15H19NS/c1-11(2)10-12-5-7-13(8-6-12)15(16)14-4-3-9-17-14/h3-9,11,15H,10,16H2,1-2H3 |

InChIキー |

QDEDRANLVGQQSO-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC1=CC=C(C=C1)C(C2=CC=CS2)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isobutylphenyl)(thien-2-yl)methylamine typically involves the reaction of 4-isobutylbenzyl chloride with thien-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for (4-Isobutylphenyl)(thien-2-yl)methylamine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反応の分析

Types of Reactions

(4-Isobutylphenyl)(thien-2-yl)methylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Oxidized derivatives of the thienyl and phenyl rings.

Reduction: Reduced amine derivatives.

Substitution: Various substituted amine products depending on the nucleophile used.

科学的研究の応用

(4-Isobutylphenyl)(thien-2-yl)methylamine is primarily used in biochemical and proteomics research It serves as a biochemical tool for studying protein interactions and functions

作用機序

The exact mechanism of action for (4-Isobutylphenyl)(thien-2-yl)methylamine is not well-defined in the literature. as a biochemical tool, it likely interacts with specific proteins or enzymes, affecting their activity and function. The molecular targets and pathways involved would depend on the specific context of its use in research.

類似化合物との比較

Similar Compounds

(4-Isobutylphenyl)methylamine: Lacks the thienyl group, making it less versatile in certain biochemical applications.

(Thien-2-yl)methylamine: Lacks the isobutylphenyl group, which may affect its binding affinity and specificity in biochemical assays.

Uniqueness

(4-Isobutylphenyl)(thien-2-yl)methylamine is unique due to the presence of both the isobutylphenyl and thienyl groups, which may confer specific binding properties and reactivity that are advantageous in proteomics research .

生物活性

(4-Isobutylphenyl)(thien-2-yl)methylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacodynamics, pharmacokinetics, and therapeutic applications.

Antitumor Activity

Preliminary investigations suggest that compounds with similar thienyl structures may exhibit antitumor effects. For example, a study on copper(II) complexes with thienyl derivatives demonstrated cytotoxicity against pancreatic and gastric cancer cell lines . The mechanism often involves apoptosis induction and disruption of cellular proliferation pathways.

Pharmacokinetics

While detailed pharmacokinetic data specifically for (4-Isobutylphenyl)(thien-2-yl)methylamine is scarce, related compounds have shown varied absorption rates and metabolic stability. For instance, some thienyl compounds are noted for their stability in plasma and favorable distribution profiles, which may be extrapolated to predict similar behavior for this compound .

Study 1: Antimicrobial Testing

A study assessed the antimicrobial efficacy of thienyl derivatives against common bacterial pathogens. The results indicated that certain modifications to the thienyl structure enhanced activity against E. coli and Bacillus subtilis, suggesting that (4-Isobutylphenyl)(thien-2-yl)methylamine could be explored further for similar applications .

Study 2: Cytotoxicity Evaluation

In vitro assays were conducted to evaluate the cytotoxic effects of various thienyl compounds on cancer cell lines. The findings revealed that specific structural modifications significantly increased cytotoxicity, particularly in breast adenocarcinoma models, which may provide insights into the potential effectiveness of (4-Isobutylphenyl)(thien-2-yl)methylamine against similar malignancies .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。